Cas no 2172144-72-6 (1-(2-cyclohexylpropyl)azetidin-2-ylmethanamine)

1-(2-Cyclohexylpropyl)azetidin-2-ylmethanamine is a specialized organic compound featuring a cyclohexylpropyl group attached to an azetidine ring with a primary amine functional group. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The azetidine scaffold enhances conformational rigidity, potentially improving binding affinity in bioactive molecules. The cyclohexyl moiety contributes to lipophilicity, influencing solubility and membrane permeability. Its primary amine group offers reactivity for further derivatization, enabling diverse applications in drug discovery and material science. The compound’s well-defined stereochemistry and modular design make it a versatile building block for researchers developing novel therapeutics or functional materials.
1-(2-cyclohexylpropyl)azetidin-2-ylmethanamine structure
2172144-72-6 structure
Product name:1-(2-cyclohexylpropyl)azetidin-2-ylmethanamine
CAS No:2172144-72-6
MF:C13H26N2
Molecular Weight:210.358943462372
CID:5994123
PubChem ID:165505858

1-(2-cyclohexylpropyl)azetidin-2-ylmethanamine 化学的及び物理的性質

名前と識別子

    • 1-(2-cyclohexylpropyl)azetidin-2-ylmethanamine
    • 2172144-72-6
    • EN300-1282238
    • [1-(2-cyclohexylpropyl)azetidin-2-yl]methanamine
    • インチ: 1S/C13H26N2/c1-11(12-5-3-2-4-6-12)10-15-8-7-13(15)9-14/h11-13H,2-10,14H2,1H3
    • InChIKey: QMVSFERFCUOUOF-UHFFFAOYSA-N
    • SMILES: N1(CCC1CN)CC(C)C1CCCCC1

計算された属性

  • 精确分子量: 210.209598838g/mol
  • 同位素质量: 210.209598838g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 187
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 29.3Ų

1-(2-cyclohexylpropyl)azetidin-2-ylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1282238-500mg
[1-(2-cyclohexylpropyl)azetidin-2-yl]methanamine
2172144-72-6
500mg
$1221.0 2023-10-01
Enamine
EN300-1282238-1.0g
[1-(2-cyclohexylpropyl)azetidin-2-yl]methanamine
2172144-72-6
1g
$0.0 2023-06-07
Enamine
EN300-1282238-1000mg
[1-(2-cyclohexylpropyl)azetidin-2-yl]methanamine
2172144-72-6
1000mg
$1272.0 2023-10-01
Enamine
EN300-1282238-5000mg
[1-(2-cyclohexylpropyl)azetidin-2-yl]methanamine
2172144-72-6
5000mg
$3687.0 2023-10-01
Enamine
EN300-1282238-250mg
[1-(2-cyclohexylpropyl)azetidin-2-yl]methanamine
2172144-72-6
250mg
$1170.0 2023-10-01
Enamine
EN300-1282238-50mg
[1-(2-cyclohexylpropyl)azetidin-2-yl]methanamine
2172144-72-6
50mg
$1068.0 2023-10-01
Enamine
EN300-1282238-2500mg
[1-(2-cyclohexylpropyl)azetidin-2-yl]methanamine
2172144-72-6
2500mg
$2492.0 2023-10-01
Enamine
EN300-1282238-10000mg
[1-(2-cyclohexylpropyl)azetidin-2-yl]methanamine
2172144-72-6
10000mg
$5467.0 2023-10-01
Enamine
EN300-1282238-100mg
[1-(2-cyclohexylpropyl)azetidin-2-yl]methanamine
2172144-72-6
100mg
$1119.0 2023-10-01

1-(2-cyclohexylpropyl)azetidin-2-ylmethanamine 関連文献

1-(2-cyclohexylpropyl)azetidin-2-ylmethanamineに関する追加情報

Chemical Profile of 1-(2-cyclohexylpropyl)azetidin-2-ylmethanamine (CAS No. 2172144-72-6)

1-(2-cyclohexylpropyl)azetidin-2-ylmethanamine, identified by the Chemical Abstracts Service Number (CAS No.) 2172144-72-6, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry due to its unique structural and potential biological properties. This compound belongs to the azetidine class, which is characterized by a five-membered ring containing two carbon atoms and one nitrogen atom. The presence of a secondary amine functionality and a bulky 2-cyclohexylpropyl side chain makes this molecule of significant interest for further exploration in medicinal chemistry.

The structural motif of 1-(2-cyclohexylpropyl)azetidin-2-ylmethanamine incorporates a methanamine group at the 2-position of the azetidine ring, which is flanked by a rigid cyclohexane ring attached to a propyl chain. This specific arrangement introduces steric and electronic features that could modulate interactions with biological targets. The compound’s physicochemical properties, such as solubility, lipophilicity, and metabolic stability, are critical factors that influence its suitability for drug development. These properties are often fine-tuned through structural modifications to enhance pharmacokinetic profiles.

In recent years, there has been growing interest in azetidine derivatives as scaffolds for drug discovery. Azetidine rings are known for their ability to mimic natural amino acid structures, which can facilitate binding to protein targets. The 1-(2-cyclohexylpropyl)azetidin-2-ylmethanamine structure represents an advanced modification of simpler azetidine-based compounds, aiming to improve binding affinity and selectivity. Such modifications are essential for developing molecules with reduced off-target effects and improved therapeutic efficacy.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The combination of the azetidine core with the bulky side chain suggests that it may exhibit unique interactions with biological macromolecules. For instance, such structures have been explored as inhibitors or modulators of enzymes and receptors involved in various disease pathways. Preliminary computational studies have indicated that the 1-(2-cyclohexylpropyl)azetidin-2-ylmethanamine scaffold could interact with hydrophobic pockets or active sites of target proteins, making it a promising candidate for further investigation.

Current research in medicinal chemistry emphasizes the importance of rational drug design, where structural features are carefully tailored to optimize biological activity. The 1-(2-cyclohexylpropyl)azetidin-2-ymethanamine molecule exemplifies this approach, as its design incorporates elements known to enhance binding affinity while minimizing unwanted interactions. The cyclohexyl group provides steric bulk, which can improve target engagement, while the propyl chain adds flexibility, allowing for conformational adjustments that may enhance drug-like properties.

The synthesis of 1-(2-cyclohexylpropyl)azetidin-2-ymethanamine involves multi-step organic transformations that require precise control over reaction conditions. Key synthetic steps include ring formation via azetidination reactions and subsequent functionalization to introduce the 2-cyclohexylpropyl moiety. Advances in synthetic methodologies have enabled more efficient and scalable production of complex molecules like this one, facilitating their use in preclinical and clinical studies.

The potential biological activity of 1-(2-cyclohexylpropyl)azetidin-2-ymethanamine has not yet been fully elucidated, but its structural features suggest several possible applications. For example, azetidine derivatives have been investigated as antimicrobial agents due to their ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Additionally, these compounds have shown promise as inhibitors of certain enzymes implicated in inflammatory diseases or cancer progression.

In conclusion, 1-(2-cyclohexylpropyl)azetidin-2-ymethanamine (CAS No. 2172144-72-6) represents an intriguing compound with potential therapeutic applications derived from its unique structural features. Its combination of an azetidine core and a well-designed side chain positions it as a valuable scaffold for further exploration in drug discovery. As research continues to uncover new biological targets and mechanisms, compounds like this one will play an increasingly important role in developing next-generation pharmaceuticals.

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